4-[4-[2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine
Description
4-[4-[2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
4-[4-[2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S2/c1-20-6-7-21(2)26(16-20)27-18-29(23-4-3-5-24(17-23)35(36)37)34(32-27)30-31-28(19-41-30)22-8-10-25(11-9-22)42(38,39)33-12-14-40-15-13-33/h3-11,16-17,19,29H,12-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELNXZVKXHKYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC(=CS4)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the thiazole and pyrazole rings, followed by their functionalization and coupling.
Preparation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The functionalized thiazole and pyrazole rings are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final Assembly: The final step involves the sulfonylation of the morpholine ring and its attachment to the coupled thiazole-pyrazole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Material Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound could be used as a catalyst or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-[2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-(phenyldiazenyl)phenol: Similar in having a dimethylphenyl group but differs in its overall structure and functional groups.
5-(2,6-Dimethylphenyl)-2,4-dimethoxypyrimidine: Shares the dimethylphenyl group but has a pyrimidine ring instead of the thiazole-pyrazole structure.
Uniqueness
4-[4-[2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine is unique due to its combination of multiple functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
